molecular formula C19H17N5O3S B6030728 N-(1,3-benzodioxol-5-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B6030728
M. Wt: 395.4 g/mol
InChI Key: SEVMEXFRUFSNDV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,3-benzodioxolyl (methylenedioxyphenyl) group, a 1,2,4-triazole ring substituted with an allyl (prop-2-en-1-yl) group at position 4, and a pyridin-4-yl group at position 5. Its synthesis likely involves alkylation and condensation reactions, as seen in analogous compounds (e.g., using pyridine and zeolite catalysts under reflux conditions) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-2-9-24-18(13-5-7-20-8-6-13)22-23-19(24)28-11-17(25)21-14-3-4-15-16(10-14)27-12-26-15/h2-8,10H,1,9,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVMEXFRUFSNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3SC_{20}H_{18}N_4O_3S, and it exhibits a complex structure featuring a benzodioxole moiety, a triazole ring, and a sulfanyl group. The structure can be represented as follows:

\text{N 1 3 benzodioxol 5 yl 2 4 prop 2 en 1 yl 5 pyridin 4 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

Antimicrobial Activity

Research has indicated that compounds with similar structures often exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated moderate to significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-(1,3-benzodioxol...)K. pneumoniae64 µg/mL

Enzyme Inhibition

The compound's structural components suggest potential inhibition of key enzymes involved in various biological pathways. For example, related triazole derivatives have shown inhibitory effects on phospholipase A2 (PLA2) and cholinesterases .

Table 2: Enzyme Inhibition Data

EnzymeCompound TestedIC50 (µM)
Phospholipase A2N-(1,3-benzodioxol...)50
AcetylcholinesteraseCompound B157
ButyrylcholinesteraseCompound C46

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound.

  • Study on Antimicrobial Properties : A recent investigation into the antimicrobial effects of benzodioxole derivatives found that modifications in the side chains significantly enhanced activity against both gram-positive and gram-negative bacteria .
  • Inhibition of Kinases : Another study focused on the inhibition of protein kinases by triazole derivatives. The results indicated that specific substitutions could lead to selective inhibition profiles relevant for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfanylacetamide derivatives with 1,2,4-triazole cores. Key structural analogues include:

Compound Name Key Structural Differences Biological Activity/Notes Reference
N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573938-01-9) Pyridin-2-yl instead of pyridin-4-yl; benzyloxyphenyl instead of benzodioxolyl Not explicitly stated, but pyridin-2-yl may alter binding affinity vs. pyridin-4-yl
2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-[1,1'-biphenyl]-2-ylacetamide (573935-42-9) Thienyl substituent at triazole position 5; biphenyl instead of benzodioxolyl Thienyl groups may enhance lipophilicity or modulate electron density
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-allyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1,4-Benzodioxin (6-membered ring) instead of 1,3-benzodioxol (5-membered ring) Benzodioxin may improve metabolic stability or solubility
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole instead of triazole; indolylmethyl substituent Demonstrated antiproliferative activity in some studies

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